molecular formula C17H16N4O3S B2531809 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034452-15-6

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2531809
CAS No.: 2034452-15-6
M. Wt: 356.4
InChI Key: OLEGJLYFIXSELR-UHFFFAOYSA-N
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Description

8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Research has highlighted the synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines, including compounds structurally related to 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline. These derivatives have been assessed for their anti-inflammatory potential through their inhibitory effect on reactive oxygen species (ROS) produced by phagocytes in human whole blood. Among the synthesized derivatives, several compounds exhibited good to moderate anti-inflammatory activity, showcasing enhanced activity compared to standard ibuprofen in certain cases (Bano et al., 2020).

Antioxidant and Antiproliferative Effects

The incorporation of certain moieties into quinoline derivatives, as observed in the synthesis involving Groebke three-component-reaction, has shown to endow these compounds with radical-scavenging abilities and the capacity to inhibit DNA oxidation. This indicates a potential for these derivatives in antioxidant applications and as anticancer agents, particularly through their effects on DNA oxidation processes (Xi & Liu, 2015).

Antiproliferative Activity

Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of cell lines, showing significant cell growth inhibitory properties. These findings suggest the potential of these compounds in cancer treatment, highlighting the importance of the structural modifications on their biological activities (Ferlin et al., 2001).

Synthetic Methodologies

In addition to the biological activities, research has also focused on developing efficient synthetic methodologies for quinoline derivatives. For example, the use of dimethyl sulfoxide in one-pot synthesis of quinoxaline derivatives showcases innovative approaches to generating N-heterocycle-fused quinoxalines, including quinoline derivatives, which could be instrumental in creating compounds with enhanced biological activities (Xie et al., 2017).

Properties

IUPAC Name

8-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEGJLYFIXSELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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